molecular formula C11H10N2O2 B2629399 1-[1-(pyridin-3-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione CAS No. 1156253-73-4

1-[1-(pyridin-3-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione

Cat. No.: B2629399
CAS No.: 1156253-73-4
M. Wt: 202.213
InChI Key: YGOGYJSXPXKYKW-UHFFFAOYSA-N
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Description

1-[1-(pyridin-3-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione is a heterocyclic compound that features both pyridine and pyrrole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(pyridin-3-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione can be achieved through several synthetic routes. One common method involves the reaction of pyridine derivatives with suitable pyrrole precursors under controlled conditions. For instance, the reaction between 3-acetylpyridine and maleimide in the presence of a base can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-[1-(pyridin-3-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyridine and pyrrole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

1-[1-(pyridin-3-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-(pyridin-3-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-(pyridin-3-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione is unique due to its combination of pyridine and pyrrole rings, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-(1-pyridin-3-ylethyl)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-8(9-3-2-6-12-7-9)13-10(14)4-5-11(13)15/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGOGYJSXPXKYKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CC=C1)N2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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